molecular formula C5H11Cl2N3 B3079616 [2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride CAS No. 1071550-46-3

[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride

Cat. No. B3079616
CAS RN: 1071550-46-3
M. Wt: 184.06
InChI Key: QBFBIJLSCMHPFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride” is a chemical compound with the molecular formula C5H9N3.2ClH . It is a solid substance at room temperature . The compound is provided by ChemBridge Corporation .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C5H9N3.2ClH/c6-2-5-8-4-1-3-7-8;;/h1,3-4H,2,5-6H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 184.07 .

Scientific Research Applications

Catalytic Applications

(Pyrazolylethyl-amine)zinc(II) carboxylate complexes, including derivatives of 2-(1H-pyrazol-1-yl)ethyl-amine, have been studied for their catalytic activity in copolymerization reactions. These complexes show significant potential in the copolymerization of CO2 and cyclohexene oxide to form poly(cyclohexene carbonate), highlighting an environmentally friendly approach to polymer synthesis with moderate molecular weights and high selectivity under solvent-free conditions (Matiwane et al., 2020).

Ligand Synthesis

Flexible ligands such as bis[2-(pyrazol-1-yl)ethyl] ethers and related compounds have been synthesized using a superbasic medium. These ligands, derived from reactions involving 2-(1H-pyrazol-1-yl)ethyl-amine, are crucial for constructing complex molecules and have potential applications in coordination chemistry and catalysis (Potapov et al., 2007).

Antimicrobial Activity

Compounds synthesized from 2-(1H-pyrazol-1-yl)ethyl-amine, such as 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives, have been evaluated for their antimicrobial activity. These studies reveal the potential of such compounds in developing new antimicrobial agents (Asif et al., 2021).

Polymerization Catalysts

Nickel(II) complexes based on pyrazolylamine ligands, derived from 2-(1H-pyrazol-1-yl)ethyl-amine, have been shown to catalyze the oligomerization and polymerization of ethylene. The activity of these catalysts is influenced by the choice of co-catalyst and solvent, showcasing their versatility in producing a range of polymeric materials (Obuah et al., 2014).

Antitubercular Studies

Homopiperazine-pyrimidine-pyrazole hybrids, which include 2-(1H-pyrazol-1-yl)ethyl-amine motifs, have been synthesized and evaluated for their antitubercular activity. These studies underscore the potential of such compounds in the development of new treatments for tuberculosis, with several hybrids showing promising activity against M. tuberculosis strains (Vavaiya et al., 2022).

Safety and Hazards

“[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride” is classified as an eye irritant and skin irritant . It should be handled with care to avoid contact with the eyes and skin .

properties

IUPAC Name

2-pyrazol-1-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3.2ClH/c6-2-5-8-4-1-3-7-8;;/h1,3-4H,2,5-6H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBFBIJLSCMHPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride
Reactant of Route 3
[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride
Reactant of Route 4
Reactant of Route 4
[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
[2-(1h-Pyrazol-1-yl)ethyl]amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.